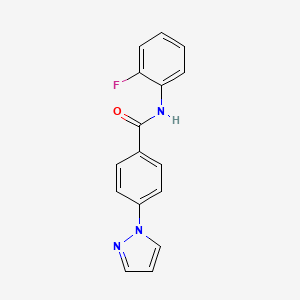

Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-

Description

Significance of Benzamide (B126) and Pyrazole (B372694) Core Structures in Synthetic Chemistry and Medicinal Science

The benzamide and pyrazole moieties are independently recognized as "privileged structures" in medicinal chemistry, a testament to their recurring presence in a multitude of biologically active compounds.

The benzamide scaffold, a simple yet versatile functional group, is a cornerstone in drug design. wikipedia.orgnih.gov Its utility stems from its ability to form stable amide bonds and participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.net Benzamide derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, and anticancer properties. researchgate.net

Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prolific building block in the development of therapeutic agents. rsc.org The pyrazole nucleus is a key component in drugs with diverse applications, such as anti-inflammatory, antimicrobial, and antitumor agents. nih.gov Its structural features allow for various substitution patterns, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. rsc.org

The combination of these two pharmacophores in a single molecular entity, as seen in N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, presents a compelling strategy for the design of novel compounds with potentially synergistic or unique biological activities.

Contextualizing N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide within the Landscape of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. The presence of a fluorine atom, as in the 2-fluorophenyl group of the title compound, can profoundly influence its metabolic stability, binding affinity, and bioavailability. nih.gov

Fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a drug. nih.gov Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. nih.gov The strategic placement of fluorine can also modulate the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Given these advantages, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is situated within a promising class of fluorinated organic compounds with potential for improved therapeutic efficacy.

Historical Development and Evolution of Related Pyrazole-Benzamide Derivatives in Academic Literature

The exploration of pyrazole-benzamide derivatives is not a recent endeavor. Over the years, numerous studies have reported the synthesis and biological evaluation of various analogues. For instance, research has been conducted on benzamides substituted with pyrazole-linked 1,2,4-oxadiazoles, which have shown potential as pesticidal agents. nih.gov

In a similar vein, studies on N-(2,4-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide have contributed to the understanding of how modifications to the fluorophenyl ring can impact the compound's properties. nih.gov The synthesis of related scaffolds, such as N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide, has also been explored, demonstrating the versatility of the benzamide core in creating diverse chemical libraries for biological screening. researchgate.netnih.gov These historical and ongoing research efforts provide a valuable framework for understanding the structure-activity relationships within this class of compounds and for guiding the design of new derivatives with enhanced biological activities.

Rationale for In-depth Academic Investigation of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide

The specific combination of the benzamide, pyrazole, and 2-fluorophenyl moieties in a single molecule provides a strong rationale for its detailed investigation. The established biological significance of the benzamide and pyrazole cores suggests a high probability of interesting pharmacological properties. The presence of the fluorine atom offers the potential for improved metabolic stability and enhanced binding interactions compared to its non-fluorinated counterparts.

Furthermore, the structural arrangement of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide allows for a systematic exploration of structure-activity relationships. By synthesizing and evaluating a series of analogues with modifications at various positions, researchers can gain valuable insights into the molecular determinants of its biological activity. This knowledge can then be used to design more potent and selective compounds for specific therapeutic targets.

Research Objectives and Scope of Scholarly Inquiry

The primary research objectives for a thorough investigation of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide would encompass several key areas. A fundamental objective would be the development and optimization of a synthetic route to produce the compound in high yield and purity.

Following successful synthesis, a comprehensive characterization of its physicochemical properties would be essential. This would include techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its three-dimensional conformation.

The core of the scholarly inquiry would then focus on the evaluation of its biological activity. This would involve screening the compound against a panel of biological targets to identify any potential therapeutic applications. Based on the known activities of related compounds, this could include assays for antimicrobial, anticancer, or anti-inflammatory effects. Further studies would then aim to elucidate its mechanism of action at the molecular level. The scope of inquiry could also extend to preclinical studies to assess its efficacy and safety in cellular and animal models.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-14-4-1-2-5-15(14)19-16(21)12-6-8-13(9-7-12)20-11-3-10-18-20/h1-11H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLBBLSLOCYJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242154 | |

| Record name | N-(2-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956203-25-1 | |

| Record name | N-(2-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956203-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Construction of N 2 Fluorophenyl 4 1h Pyrazol 1 Yl Benzamide

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reveals two primary disconnections. The most logical and common disconnection is at the amide bond (C-N bond), leading to two key precursors: 4-(1H-pyrazol-1-yl)benzoic acid and 2-fluoroaniline (B146934). This approach is favored due to the robustness and high efficiency of modern amide bond formation reactions.

Approaches to the Formation of the N-(2-fluorophenyl)benzamide Substructure

Amide Bond Forming Reactions: Classical and Modern Coupling Reagents

The formation of the amide bond is a cornerstone of organic synthesis. Both classical and modern coupling reagents can be employed for this transformation.

Classical Methods: One of the most traditional methods for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine in the presence of a base to yield the desired amide.

Modern Coupling Reagents: In recent decades, a plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions and with higher yields. These reagents are particularly useful for sensitive substrates and to minimize side reactions. Commonly used coupling reagents are carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. luxembourg-bio.com

More advanced uronium and phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used for challenging amide couplings. luxembourg-bio.compeptide.comsigmaaldrich.com These reagents react with the carboxylic acid to form a highly reactive activated ester in situ, which then readily reacts with the amine. sigmaaldrich.com The choice of coupling reagent and reaction conditions can be optimized to achieve the best results for the specific substrates.

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Readily available, cost-effective. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Base (e.g., DIPEA) | High efficiency, fast reaction times, suitable for hindered substrates. luxembourg-bio.compeptide.comsigmaaldrich.com |

| Phosphonium Salts | PyBOP, BOP | Base (e.g., DIPEA) | High reactivity, low racemization. |

Functional Group Interconversions for Precursor Synthesis

The synthesis of the key precursors, 4-(1H-pyrazol-1-yl)benzoic acid and 2-fluoroaniline, often requires specific functional group interconversions.

Synthesis of 4-(1H-pyrazol-1-yl)benzoic Acid: A common route to this precursor starts from 4-hydrazinobenzoic acid. semanticscholar.org This intermediate can be synthesized from 4-aminobenzoic acid through a three-step process involving esterification, diazotization, and subsequent reduction. semanticscholar.org Another approach involves the nucleophilic aromatic substitution of an activated aryl halide, such as 4-fluorobenzoic acid, with pyrazole (B372694) in the presence of a suitable base.

Synthesis of 2-fluoroaniline: 2-Fluoroaniline is a commercially available reagent. However, it can be synthesized through various methods, including the reduction of 1-fluoro-2-nitrobenzene.

Elaboration of the 4-(1H-pyrazol-1-yl) Substituent

The introduction of the 4-(1H-pyrazol-1-yl) substituent onto the benzoyl core is a pivotal step in the synthesis. This can be achieved either by constructing the pyrazole ring on a pre-functionalized benzene (B151609) ring or by attaching a pre-formed pyrazole ring to the aromatic system.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most fundamental and widely used method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov In the context of synthesizing 4-(1H-pyrazol-1-yl)benzoic acid, this would involve the reaction of a 1,3-dicarbonyl derivative of a benzoic acid with hydrazine.

A related and powerful method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of a pre-existing pyrazole ring. bohrium.commdpi.comresearchgate.netresearchgate.net This formyl group can then be oxidized to the carboxylic acid, providing the desired 4-(1H-pyrazol-1-yl)benzoic acid. For instance, the reaction of a hydrazone with a Vilsmeier reagent (a mixture of a substituted amide like DMF and phosphorus oxychloride) can lead to the formation of a 4-formylpyrazole. researchgate.netchemmethod.com

| Reaction | Reactants | Product |

| Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine | Pyrazole ring |

| Vilsmeier-Haack | Hydrazone, Vilsmeier Reagent (e.g., DMF/POCl₃) | 4-Formylpyrazole researchgate.netchemmethod.com |

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Attachment

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, providing an alternative route to attach the pyrazole ring to the aromatic core. The Buchwald-Hartwig amination is a prominent example of such a reaction, where an aryl halide or triflate is coupled with an amine (in this case, pyrazole) in the presence of a palladium catalyst and a suitable ligand.

This strategy would typically involve the coupling of pyrazole with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid). The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be carefully optimized for the specific substrates. Various phosphine-based ligands are commonly employed to facilitate the catalytic cycle. This method offers a versatile and efficient way to construct the desired 4-(1H-pyrazol-1-yl)phenyl moiety.

Nucleophilic Substitution Reactions in Pyrazole Synthesis

The construction of the pyrazole ring in N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide fundamentally relies on nucleophilic substitution and condensation reactions. researchgate.net A primary and widely adopted method for synthesizing pyrazole cores is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl. researchgate.net This process involves a sequence of nucleophilic attacks.

Typically, the synthesis would begin with a substituted hydrazine, in this case, 4-hydrazinobenzoic acid, which acts as a bidentate nucleophile. researchgate.net This is reacted with a 1,3-dicarbonyl compound. The reaction mechanism proceeds through the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring. tsijournals.com The aromaticity of the pyrazole ring is a thermodynamic driving force for the reaction. rrbdavc.org

Another critical nucleophilic substitution occurs during the final step of the synthesis: the formation of the amide bond. This reaction, a nucleophilic acyl substitution, involves the coupling of the 4-(1H-pyrazol-1-yl)benzoyl chloride intermediate with 2-fluoroaniline. The nitrogen atom of the 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide linkage, yielding the final product, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. mdpi.com

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

A plausible synthetic route would be:

Formation of 4-(1H-pyrazol-1-yl)benzoic acid: This key intermediate is formed by the cyclocondensation of 4-hydrazinobenzoic acid with a suitable 1,3-dicarbonyl equivalent, such as malondialdehyde or a precursor. The reaction is typically acid-catalyzed and requires heating. researchgate.net Optimization would involve screening different acid catalysts (e.g., acetic acid, sulfuric acid) and solvents (e.g., ethanol, methanol) to find the conditions that provide the highest yield and purity.

Activation of the Carboxylic Acid: The carboxylic acid group of 4-(1H-pyrazol-1-yl)benzoic acid must be activated for amide bond formation. A common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction's optimization focuses on controlling the temperature to prevent side reactions and ensuring the complete removal of excess chlorinating agent.

Amide Coupling: The final step is the reaction between 4-(1H-pyrazol-1-yl)benzoyl chloride and 2-fluoroaniline. mdpi.com This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. The choice of solvent (e.g., dichloromethane (B109758), tetrahydrofuran) and reaction temperature are crucial variables to control to achieve a high yield. vulcanchem.com

To illustrate the optimization process, consider the final amide coupling step. A design of experiments (DoE) approach could be used to systematically investigate the impact of different variables.

Interactive Data Table: Optimization of Amide Coupling Reaction Users can filter by Base and Solvent to see the effect on reaction yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 85 |

| 2 | Triethylamine | Dichloromethane | 25 | 2 | 88 |

| 3 | Triethylamine | Tetrahydrofuran | 25 | 2 | 82 |

| 4 | Pyridine | Dichloromethane | 25 | 2 | 78 |

| 5 | Pyridine | Tetrahydrofuran | 25 | 2 | 75 |

| 6 | Triethylamine | Dichloromethane | 40 | 1 | 86 |

| 7 | None | Dichloromethane | 25 | 8 | 45 |

Based on these hypothetical findings, the optimal conditions for this step would likely involve using triethylamine as the base in dichloromethane at room temperature for a relatively short reaction time.

Considerations for Scalable and Sustainable Synthetic Routes

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process introduces a new set of challenges that must be addressed. For the synthesis of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, several factors are critical for a scalable and sustainable route.

Cost and Availability of Starting Materials: The economic viability of the synthesis depends on the cost of the initial raw materials, such as 4-hydrazinobenzoic acid, the 1,3-dicarbonyl source, and 2-fluoroaniline. Sourcing inexpensive and readily available starting materials is a primary consideration.

Process Safety: Some reagents used in the synthesis, particularly hydrazine derivatives and chlorinating agents like thionyl chloride, are hazardous. A scalable process must incorporate robust safety protocols to handle these materials. Alternative, less hazardous reagents should be investigated. For instance, using catalytic methods for amide bond formation instead of stoichiometric activating agents could improve the safety profile.

Atom Economy and Waste Reduction: A sustainable synthesis aims to maximize the incorporation of atoms from the reactants into the final product, a concept known as atom economy. The chosen route should minimize the formation of byproducts. For example, catalytic methods are often superior to stoichiometric ones in this regard. Waste streams must be managed responsibly, and the use of recyclable catalysts or solvents can significantly improve the environmental footprint of the process.

Energy Efficiency: Reactions requiring extreme temperatures or pressures are energy-intensive and less desirable for large-scale production. The ideal process would run at or near ambient temperature and pressure. Microwave-assisted synthesis, for example, can sometimes improve reaction efficiency and reduce energy consumption, although its scalability can be a challenge. vulcanchem.com

Purification Methods: On a laboratory scale, purification is often achieved by column chromatography, which is not practical for large quantities. A scalable synthesis should be designed so that the final product can be purified by crystallization or distillation, which are more amenable to industrial production. This requires careful control over reaction conditions to minimize impurity formation.

By addressing these considerations, a synthetic route for N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can be developed that is not only efficient in the lab but also viable for large-scale, sustainable, and economical production.

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Fluorophenyl 4 1h Pyrazol 1 Yl Benzamide Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the connectivity and constitution of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide.

The ¹H NMR spectrum of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide valuable information about the connectivity of adjacent protons.

The protons of the pyrazole (B372694) ring are expected to appear as distinct signals. The proton at position 3 of the pyrazole ring (H3) would likely resonate as a doublet, coupled to the proton at position 4. Similarly, the proton at position 5 (H5) would also appear as a doublet, coupled to H4. The H4 proton is expected to be a triplet, being coupled to both H3 and H5.

The benzamide (B126) portion of the molecule will also give rise to a characteristic set of signals. The protons on the phenyl ring bearing the pyrazole substituent are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide proton (NH) is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Pyrazole H3 | 7.8 - 8.2 | d | ~1.5 - 2.5 |

| Pyrazole H4 | 6.5 - 6.8 | t | ~2.0 - 3.0 |

| Pyrazole H5 | 8.3 - 8.7 | d | ~2.5 - 3.5 |

| Benzamide Ar-H (ortho to C=O) | 7.9 - 8.3 | d | ~8.0 - 9.0 |

| Benzamide Ar-H (meta to C=O) | 7.7 - 8.0 | d | ~8.0 - 9.0 |

| 2-Fluorophenyl Ar-H | 7.0 - 7.5 | m | - |

| Amide NH | 9.5 - 10.5 | br s | - |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and may vary from experimental values.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide will produce a distinct resonance. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The carbon atoms of the aromatic rings will resonate in the aromatic region of the spectrum (approximately 110-150 ppm). The carbon atoms of the pyrazole ring will also appear in this region. The carbon atom attached to the fluorine atom in the 2-fluorophenyl ring will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 170 |

| Pyrazole C3 | 140 - 145 |

| Pyrazole C4 | 105 - 110 |

| Pyrazole C5 | 130 - 135 |

| Benzamide Ar-C (ipso to pyrazole) | 140 - 145 |

| Benzamide Ar-C (ortho to C=O) | 128 - 132 |

| Benzamide Ar-C (meta to C=O) | 120 - 125 |

| Benzamide Ar-C (ipso to C=O) | 135 - 140 |

| 2-Fluorophenyl Ar-C (ipso to NH) | 125 - 130 |

| 2-Fluorophenyl Ar-C (ortho to F) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| 2-Fluorophenyl Ar-C | 115 - 135 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons, for example, between H3, H4, and H5 of the pyrazole ring, and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different structural fragments of the molecule, such as the link between the pyrazole ring and the phenyl ring, and the amide linkage between the benzoyl and 2-fluorophenyl moieties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide (C₁₆H₁₂FN₃O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond. For the title compound, characteristic fragments would be expected corresponding to the [4-(1H-pyrazol-1-yl)benzoyl]⁺ cation and the [2-fluorophenylamine]⁺ radical cation, as well as further fragmentation of these ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

Key vibrational bands expected for N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide include:

N-H stretch: A characteristic absorption in the IR spectrum, typically in the range of 3200-3400 cm⁻¹.

C=O stretch: A strong absorption in the IR spectrum, usually around 1650-1680 cm⁻¹ for a secondary amide.

C-N stretch: Typically observed in the range of 1200-1350 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

C-F stretch: A strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Definitive Solid-State Structural Determination

For N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, X-ray crystallography would be expected to confirm the planarity of the pyrazole and phenyl rings. The dihedral angle between the two phenyl rings and the conformation of the amide linkage would be of particular interest. Hydrogen bonding between the amide N-H group and the carbonyl oxygen of a neighboring molecule is a likely feature in the crystal packing.

Characterization of Intermolecular Interactions, including Hydrogen Bonds and Weak Forces

The stability of the crystal lattice is determined by a network of intermolecular interactions. A detailed crystallographic study would characterize these forces both qualitatively and quantitatively.

Hydrogen Bonds: The primary hydrogen bond donor in the molecule is the amide N-H group. Potential acceptors include the amide carbonyl oxygen (C=O) and the nitrogen atoms of the pyrazole ring. The formation of N-H···O=C or N-H···N (pyrazole) hydrogen bonds is highly probable and would likely be a dominant interaction governing the crystal packing. For instance, in many benzamide structures, N-H···O interactions lead to the formation of centrosymmetric dimers or infinite chains. rsc.org

Weak Forces: In addition to classical hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal structure. These would include:

C-H···O and C-H···N Interactions: Aromatic and pyrazole C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or pyrazole nitrogen atoms. imedpub.com

C-H···F Interactions: The fluorine atom on the 2-fluorophenyl ring can act as a weak hydrogen bond acceptor.

π-π Stacking: Interactions between the aromatic rings (phenyl, pyrazolyl, and fluorophenyl) are expected. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset) and the centroid-to-centroid distances.

C-H···π Interactions: The edges of the aromatic rings can interact with the electron-rich faces of adjacent rings. imedpub.com

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Strong Hydrogen Bond | Amide (N-H) | Amide Carbonyl (C=O) | Formation of dimers or chains |

| Strong Hydrogen Bond | Amide (N-H) | Pyrazole Nitrogen (N) | Linking molecules into networks |

| Weak Hydrogen Bond | Aromatic/Pyrazole (C-H) | Amide Carbonyl (C=O) | Stabilization of primary motifs |

| Weak Hydrogen Bond | Aromatic/Pyrazole (C-H) | Pyrazole Nitrogen (N) | Further cross-linking of molecules |

| Weak Hydrogen Bond | Aromatic/Pyrazole (C-H) | Fluorine (F) | Directional packing influence |

| π-π Stacking | Phenyl/Pyrazole Rings | Phenyl/Pyrazole Rings | Formation of stacked columns or layers |

| C-H···π Interaction | Aromatic/Pyrazole (C-H) | Phenyl/Pyrazole Rings | Stabilization of three-dimensional structure |

Conformational Analysis within the Crystalline Lattice

The conformation of the molecule in the solid state would be defined by several key dihedral angles. This analysis reveals the three-dimensional shape adopted by the molecule to optimize its packing and intermolecular interactions within the crystal.

Key conformational parameters to be determined would include:

Amide Bond Torsion: The planarity of the central amide linkage.

Dihedral Angle between the central phenyl ring and the pyrazole ring: This angle would describe the relative orientation of these two planar systems.

Dihedral Angle between the central phenyl ring and the amide plane.

Dihedral Angle between the amide plane and the 2-fluorophenyl ring.

In related structures, such as other N-phenylbenzamides, the molecule often adopts a twisted conformation where the aromatic rings are not coplanar. This twist is a balance between maximizing conjugation (favoring planarity) and minimizing steric hindrance. The specific angles observed in the crystal structure would be a direct consequence of the molecule arranging to form the most stable network of intermolecular interactions. For example, intramolecular hydrogen bonds, if present (e.g., N-H···F), could significantly influence the planarity of that portion of the molecule. rsc.org

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical investigation studies published for the compound Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)- .

Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline, which requires specific findings from methodologies such as Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantum Chemical Topology (QCT) for this particular molecule.

Generating content for the specified sections would require access to research data that does not appear to be in the public domain. To adhere to the principles of scientific accuracy and avoid generating speculative or unverified information, this article cannot be written at this time.

Computational and Theoretical Investigations of N 2 Fluorophenyl 4 1h Pyrazol 1 Yl Benzamide

Solvent Effects and Solvation Models in Theoretical Calculations

The influence of the solvent environment on the conformational stability, electronic properties, and reactivity of a molecule is a critical aspect of computational and theoretical chemistry. For a comprehensive understanding of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, theoretical calculations would ideally incorporate solvent effects to provide a more realistic model of its behavior in solution. Such studies are crucial for correlating theoretical data with experimental findings, which are typically obtained in a solvent phase.

Theoretical investigations of solvent effects can be broadly categorized into two main approaches: explicit and implicit solvation models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, the computational cost of including a large number of solvent molecules is significant, often limiting its application to the first solvation shell.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the interaction between the solute and the solvent is calculated based on the solvent's bulk properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. These models offer a good balance between accuracy and computational efficiency, making them suitable for studying larger systems and for calculations where explicit solvent interactions are not the primary focus.

A systematic computational study on N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide would involve optimizing its geometry in the gas phase and then in a series of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like ethanol). By comparing the optimized geometries, energies, and electronic properties in different solvents, one could elucidate the impact of the solvent on the molecule's structure and stability.

For instance, changes in dihedral angles upon solvation could indicate a solvent-induced conformational preference. Furthermore, the calculated dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation.

Table 4.5.1: Hypothetical Calculated Properties of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in Different Solvents

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

| Gas Phase | 1 | -1058.XXXX | 3.XX |

| Toluene | 2.38 | -1058.YYYY | 4.XX |

| DMSO | 46.7 | -1058.ZZZZ | 6.XX |

| Ethanol | 24.5 | -1058.WWWW | 5.XX |

Note: The values in this table are hypothetical and serve to illustrate the expected trends from a computational study. "X", "Y", "Z", and "W" represent placeholder values for the calculated total energy.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) calculations in different solvents would be essential to predict the UV-Vis absorption spectra. Solvatochromic shifts (changes in the absorption maximum) observed in the calculated spectra upon changing the solvent polarity could provide insights into the nature of the electronic transitions. A blue shift (hypsochromic) or a red shift (bathochromic) in the absorption wavelength would depend on the relative stabilization of the ground and excited states by the solvent.

Molecular Interactions and Mechanistic Exploration of N 2 Fluorophenyl 4 1h Pyrazol 1 Yl Benzamide

Ligand-Target Interaction Profiling through Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique provides insights into the binding affinity and interaction patterns at the atomic level. While no docking studies have been performed on N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, research on similar compounds highlights the utility of this approach.

For instance, docking studies on various benzamide (B126) derivatives appended with pyrazolone have been conducted to understand their interactions with protein targets like the 6LU7 protein of the novel coronavirus. Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as carbonic anhydrase inhibitors through molecular docking, which helped in understanding the binding mechanisms. nih.gov Another study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives used docking simulations to predict antioxidant and anti-inflammatory properties. unar.ac.id These examples underscore how molecular docking could be applied to profile the ligand-target interactions of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide.

Identification of Potential Biological Targets and Binding Sites

The identification of biological targets is crucial for understanding a compound's pharmacological effects. For the specific compound , no targets have been experimentally validated. However, analysis of its structural components—benzamide, pyrazole (B372694), and a fluorophenyl group—allows for the postulation of potential targets based on the activity of analogous compounds.

G Protein-Coupled Receptors (GPCRs): A series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been identified as positive allosteric modulators of the metabotropic glutamate-5 (mGluR5) receptor. acs.orgelsevierpure.com This suggests that GPCRs could be a potential target class.

Kinases: The pyrazole scaffold is a common feature in kinase inhibitors. drugbank.com For example, N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide has been identified as a cyclin-dependent kinase 2 inhibitor. drugbank.com Additionally, a quinazoline derivative containing a methyl-pyrazolyl moiety was developed as a selective Aurora kinase B inhibitor. nih.gov

Ion Channels: Derivatives of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides, which share a similar aromatic amide core, have shown affinity for GABA-A receptors. nih.gov

Enzymes: Pyrazole compounds have been investigated as inhibitors of various enzymes, including carbonic anhydrase and meprin α and β. nih.govnih.gov

Investigation of Allosteric vs. Orthosteric Binding Mechanisms

Pharmacological agents can bind to a receptor at the primary active site (orthosteric binding) or at a secondary, topographically distinct site (allosteric binding). nih.gov Orthosteric drugs directly compete with the endogenous ligand, whereas allosteric modulators alter the receptor's conformation, thereby affecting the endogenous ligand's activity. nih.gov

Research on compounds structurally related to N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has revealed both types of mechanisms.

Allosteric Modulation: Studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides demonstrated their role as positive allosteric modulators (PAMs) of the mGluR5 receptor. acs.orgelsevierpure.com Similarly, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as PAMs of the GABA-A receptor, binding to the α1/γ2 interface. nih.govnih.gov Allosteric modulation can offer greater selectivity as allosteric sites are generally less conserved than orthosteric sites across receptor families. nih.gov

Orthosteric Inhibition: Many enzyme inhibitors, such as those targeting kinases, often act in an orthosteric manner by competing with ATP at its binding site. Given that pyrazole-containing compounds have been developed as kinase inhibitors, an orthosteric mechanism is a plausible hypothesis for such targets. drugbank.comnih.gov

Elucidation of Mechanistic Pathways at the Molecular Level

The mechanism of action for a compound describes the molecular changes it produces that lead to a pharmacological effect. For N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, this remains unelucidated. However, studies on related structures provide examples of potential mechanistic pathways.

Enzyme Inhibition: As mentioned, pyrazole and benzamide derivatives have been shown to act as inhibitors of enzymes like cyclin-dependent kinase 2 and Aurora kinase B. drugbank.comnih.gov The inhibitory mechanism often involves competitive binding at the enzyme's active site.

Receptor Modulation: For compounds acting on GPCRs or ion channels, the mechanism involves modulating the receptor's activity. For instance, the positive allosteric modulation of the mGluR5 receptor by pyrazole-containing benzamides potentiates the receptor's response to glutamate. acs.orgelsevierpure.com Similarly, modulation of the GABA-A receptor by related compounds enhances the effect of the neurotransmitter GABA. nih.govnih.gov

Modulation of Cellular Processes: Some N-benzamide compounds containing a pyrazole core have been shown to affect complex cellular pathways like autophagy and mTORC1 signaling, which are crucial in cancer cell survival. nih.gov

Role of Specific Structural Features in Molecular Recognition

The distinct chemical moieties of a compound, such as the 2-fluorophenyl and pyrazolyl groups in N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, play specific roles in how the molecule is recognized by its biological target.

The Pyrazolyl Moiety: The pyrazole ring is a versatile scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov Structure-activity relationship (SAR) studies on pyrazole-based inhibitors have shown that substitutions on the pyrazole ring can significantly modulate binding affinity and selectivity for targets like meprin α and β and sodium glucose co-transporter 1 (SGLT1). nih.govnih.gov

The 2-Fluorophenyl Moiety: The introduction of a fluorine atom, particularly on a phenyl ring, can have profound effects on a molecule's properties. The fluorine atom can alter metabolic stability, binding affinity, and membrane permeability. nih.gov In studies of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the presence of a halogen atom, such as fluorine, in the ortho-position of a phenyl ring was found to increase both binding and functional activity at the mGluR5 receptor. acs.orgelsevierpure.com SAR studies on inhibitors of human equilibrative nucleoside transporters also highlighted the importance of the fluorophenyl moiety for activity. frontiersin.org

Structure Activity Relationship Sar Investigations of N 2 Fluorophenyl 4 1h Pyrazol 1 Yl Benzamide Analogs

Systematic Substituent Effects on the N-phenyl Moiety

The N-phenyl moiety of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is a key interaction domain, and its substitution pattern has been found to be a significant determinant of biological activity. Research on analogous compound series, such as N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, has provided valuable insights into the effects of substituents on this ring.

Studies have shown that the presence and position of halogen atoms on the N-phenyl ring can profoundly impact activity. For instance, in a related series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the introduction of a halogen atom, particularly at the ortho-position of the 1-phenyl ring, led to an increase in both binding and functional activities nih.govnih.gov. This suggests that the ortho-fluoro substituent in the parent compound is likely a favorable feature.

Further investigations into other pyrazole-containing compounds have also highlighted the importance of the substitution on the phenyl ring. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogs containing a 3-(4-fluoro)phenyl group were found to be particularly effective mdpi.com. While this is a different scaffold, it underscores the general importance of fluorophenyl substitution in achieving desired biological outcomes.

The electronic properties of the substituents on the N-phenyl ring also play a crucial role. In the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series, it was observed that electronegative aromatic substituents at the para-position of the benzamide (B126) moiety increased potency nih.gov. This principle can be extrapolated to suggest that modifications to the electronic landscape of the N-(2-fluorophenyl) ring could similarly modulate activity.

A systematic exploration of various substituents on the N-phenyl ring would typically involve the introduction of electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, nitro) at the ortho, meta, and para positions to map out the electronic and steric requirements for optimal activity.

Table 1: Hypothetical SAR Data for Substitutions on the N-phenyl Moiety

| Substituent at N-phenyl ring | Position | Relative Activity |

| H | - | Baseline |

| 2-F | ortho | +++ |

| 3-F | meta | ++ |

| 4-F | para | ++ |

| 2-Cl | ortho | +++ |

| 4-Cl | para | ++ |

| 2-CH₃ | ortho | + |

| 4-OCH₃ | para | + |

| 4-NO₂ | para | + |

This table is illustrative and based on general principles and findings from related compound series.

Rational Modifications of the Benzamide Linker and its Impact on Activity

The benzamide linker is a central component of the N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide scaffold, providing a rigid connection between the N-phenyl and pyrazole-containing moieties. Rational modifications of this linker have been explored to optimize the spatial orientation of the key pharmacophoric elements and to investigate the importance of the amide bond itself.

One common strategy in medicinal chemistry is the use of bioisosteric replacements for the amide bond to improve metabolic stability and other pharmacokinetic properties nih.gov. Bioisosteres for the amide group include structures such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles nih.gov. For instance, in the development of quorum sensing modulators, the replacement of an amide bond with such heterocycles has been a successful strategy nih.gov.

In a study on benzamide derivatives targeting the FtsZ protein, modifications to the linker between a benzodioxane scaffold and a benzamide moiety were investigated. This research highlighted that even subtle changes in the linker can significantly affect antimicrobial activity mdpi.com. Another study on piperidyl benzamides presented a table summarizing how variations in the amide linkage influenced potency, demonstrating the sensitivity of the biological activity to the nature of this linker.

Table 2: Potential Benzamide Linker Modifications and Their Rationale

| Modification | Rationale |

| Thioamide (-CSNH-) | Alters hydrogen bonding properties and electronic character. |

| 1,2,4-Oxadiazole | A common amide bioisostere, can improve metabolic stability. |

| 1,2,3-Triazole | Another well-established amide isostere. |

| Reversed Amide (-NHCO-) | Changes the directionality of the hydrogen bond donor and acceptor. |

| Methylene ether (-CH₂O-) | Increases flexibility and removes the hydrogen bonding capability of the amide. |

Derivatization Strategies for the 1H-Pyrazole Ring

The 1H-pyrazole ring is a versatile scaffold that allows for derivatization at multiple positions, offering a rich avenue for SAR exploration orientjchem.orgnih.govresearchgate.netekb.egresearchgate.net. The synthesis of substituted pyrazoles can be achieved through various methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions nih.govmdpi.com.

SAR studies on other pyrazole-containing compounds have demonstrated that substitutions on the pyrazole (B372694) ring can significantly influence biological activity. For example, in a series of cannabinoid receptor antagonists, structural requirements for potent activity included specific substitutions at the 1, 3, and 5-positions of the pyrazole ring biointerfaceresearch.com.

For N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide analogs, derivatization strategies could focus on several key positions of the 1H-pyrazole ring. The N1 position is already substituted with the 4-benzoylphenyl group. The C3, C4, and C5 positions are available for modification. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position mdpi.com.

In a study on meprin inhibitors, the structural variation of moieties at the 3 and 5 positions of a 3,4,5-substituted pyrazole was evaluated, showing that different substituents in these positions led to varied inhibitory activities nih.gov. Another review highlighted that pyrazole derivatives with diverse substitutions have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects rsc.org.

Table 3: Potential Derivatization Strategies for the 1H-Pyrazole Ring

| Position on Pyrazole Ring | Type of Substituent | Potential Impact |

| C3 | Small alkyl groups (e.g., methyl) | Can probe for steric tolerance in the binding pocket. |

| C3 | Aromatic rings (e.g., phenyl) | May introduce additional pi-stacking or hydrophobic interactions. |

| C4 | Halogens (e.g., Cl, Br) | Can alter the electronic properties of the ring. |

| C4 | Carboxamide or ester groups | Can introduce new hydrogen bonding interactions. |

| C5 | Small alkyl groups (e.g., methyl) | Can influence the overall conformation of the molecule. |

Bioisosteric Replacements and Their Influence on Molecular Interactions

Bioisosterism is a powerful strategy in drug design that involves the replacement of a functional group with another that has similar physical and chemical properties, with the aim of enhancing activity, improving selectivity, or optimizing pharmacokinetic properties nih.govnih.govctppc.org. In the context of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, bioisosteric replacements can be considered for all three major components of the molecule.

N-phenyl Moiety: The 2-fluorophenyl group can be replaced with other aromatic or heteroaromatic rings to explore different electronic and steric interactions. For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the compound's solubility and metabolic stability hyphadiscovery.com. In a study on GABA-A receptor modulators, a 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold was identified as a bioisostere of an imidazo[1,2-a]pyridine motif, leading to compounds with improved metabolic stability ctppc.org.

Benzamide Linker: As discussed in section 6.2, the amide bond can be replaced by various bioisosteres like oxadiazoles and triazoles nih.gov. In a study on prolylcarboxypeptidase inhibitors, pyrazoles were successfully used as non-classical bioisosteres for amides mdpi.com.

1H-Pyrazole Ring: The pyrazole ring itself can be replaced by other five-membered heterocycles. A notable study on cannabinoid receptor antagonists designed and synthesized thiazole, triazole, and imidazole bioisosteres based on a 1,5-diarylpyrazole motif, which resulted in potent and selective antagonists orientjchem.orgnih.gov. This demonstrates that other heterocycles can mimic the structural and electronic properties of the pyrazole ring and maintain or improve biological activity.

Development of Focused Libraries for SAR Elucidation

To efficiently explore the SAR of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide analogs, the development of focused compound libraries is a key strategy nih.govnih.govresearchgate.netdrugdesign.org. A focused library is a collection of compounds designed to interact with a specific biological target or family of targets nih.govnih.gov. The design of such libraries often utilizes structural information about the target or known ligands nih.govnih.gov.

The design of a focused library for this series would involve a systematic variation of the substituents on the N-phenyl ring, the benzamide linker, and the 1H-pyrazole ring around the core scaffold. This approach allows for the rapid identification of key structural features that are critical for activity.

The synthesis of such libraries can be facilitated by combinatorial chemistry techniques, where a common intermediate is reacted with a diverse set of building blocks to generate a large number of analogs in a short amount of time. For example, a common pyrazole-containing carboxylic acid could be amidated with a library of substituted anilines to explore the SAR of the N-phenyl moiety.

The premise of screening a focused library is that it increases the probability of finding active compounds compared to screening a diverse, random collection of molecules nih.gov. The hits from a focused library screen often exhibit clear SAR trends, which can guide further optimization efforts nih.gov.

Table 4: Example of a Focused Library Design Strategy

| Core Scaffold | R1 Substituents (on N-phenyl ring) | R2 Substituents (on pyrazole ring) |

| 4-(1H-pyrazol-1-yl)benzamide | 2-F, 3-F, 4-F, 2-Cl, 4-Cl, 2-CH₃, 4-OCH₃ | H, 3-CH₃, 5-CH₃, 3-Ph, 5-Ph |

| N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)- | - | H, 3-CH₃, 5-CH₃, 3-Ph, 5-Ph, 3-Cl, 4-Cl, 5-Cl |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govbiointerfaceresearch.comrsc.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov. By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) with activity, QSAR models can provide predictive insights for the design of new, more potent analogs.

For the N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide series, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with a range of biological activities is required.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog, such as logP (lipophilicity), molecular weight, molar refractivity, electronic parameters (e.g., Hammett constants), and topological indices.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques, such as cross-validation and external validation with a test set of compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by creating 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity rsc.orgresearchgate.net.

A successful QSAR model for N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide analogs would allow for the virtual screening of new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. This can significantly accelerate the drug discovery process and reduce the resources required for lead optimization. Several studies have successfully applied QSAR modeling to pyrazole and benzamide derivatives, demonstrating the utility of this approach for these classes of compounds nih.govbiointerfaceresearch.comrsc.orgnih.govresearchgate.netnih.gov.

Exploration of Pharmacological and Biological Activities of N 2 Fluorophenyl 4 1h Pyrazol 1 Yl Benzamide in Pre Clinical Research Models

Cell-Based Assays for Modulatory Effects on Cellular Processes and Pathways

The effects of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and its analogues have been examined in cell-based assays to determine their influence on key cellular processes and signaling pathways.

Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have revealed effects on fundamental cellular maintenance pathways. These compounds were found to reduce mTORC1 activity while simultaneously increasing basal autophagy. globalresearchonline.net However, they also appeared to disrupt the autophagic flux under starvation and refeeding conditions, as evidenced by the accumulation of LC3-II, a key autophagy marker. globalresearchonline.net This dual activity suggests a complex modulatory role in cellular homeostasis.

In assays related to receptor function, related positive allosteric modulators of mGluR5 have been shown to potentiate glutamate-induced calcium release in cultured rat cortical astrocytes. asianpubs.org This indicates an ability to enhance intracellular signaling pathways downstream of mGluR5 activation.

Additionally, cell-based studies on related benzamide (B126) histone deacetylase (HDAC) inhibitors have demonstrated an increase in intracellular levels of acetyl-histone H3 and the cell cycle regulator p21. nih.gov This modulation of protein acetylation leads to downstream effects such as cell cycle arrest and the induction of apoptosis. nih.govmdpi.com

Research on Antimicrobial Activities (e.g., antibacterial, antifungal) in Laboratory Settings

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. cplr.inmdpi.com Consequently, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and related compounds have been evaluated for their activity against a range of microbial pathogens in laboratory settings.

In vitro assays have demonstrated that pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. mdpi.com Studies on various N-phenylpyrazole derivatives have shown inhibitory effects against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comasianpubs.orgresearchgate.net

The antifungal potential of this structural class has also been a subject of investigation. Research has shown that pyrazole-containing compounds exhibit inhibitory activity against various fungal species. nih.gov For example, certain fused pyrazole-pyrimidine derivatives have demonstrated potent activity against Aspergillus fumigatus and Fusarium oxysporum. nih.gov Similarly, other pyrazole derivatives have shown efficacy against the yeast-like fungus Candida albicans. researchgate.net The specific activity of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide would be influenced by its unique substitution pattern, but the foundational pyrazole scaffold is known to contribute significantly to antimicrobial effects. researchgate.net

| Microorganism | Type | Compound Class | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | 25.1 µM | mdpi.com |

| Escherichia coli | Gram-negative Bacteria | N-phenyl pyrazole derivatives | Good Activity | mdpi.com |

| Aspergillus fumigatus | Fungus | Fused pyrazole-pyrimidine derivatives | 6.25 µg/mL | nih.gov |

| Candida albicans | Fungus | Pyrazole derivatives | Moderate to Good Activity | researchgate.net |

Investigation of Antiproliferative Effects in Isolated Cancer Cell Lines

The antiproliferative properties of compounds containing the benzamide and pyrazole scaffolds have been extensively studied in various cancer cell lines. Research into analogues of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has revealed significant cytotoxic and growth-inhibitory effects.

For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line, with some analogues showing submicromolar potency. globalresearchonline.net Another related benzamide, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), exhibited potent inhibitory activity against HepG2 liver cancer cells with an IC50 value of 1.30 μM. mdpi.com

Further studies on pyrazole and pyrimidine (B1678525) derivatives have shown broad-spectrum antiproliferative activity. Cytotoxicity has been observed against MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and A549 (lung) cancer cell lines. nih.gov Similarly, N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives have been tested across a panel of 60 cell lines, demonstrating a wide range of inhibitory activity. researchgate.net These findings underscore the potential of the core pyrazole-benzamide structure as a template for developing novel antiproliferative agents.

| Cell Line | Cancer Type | Compound Class | Activity Metric (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| MIA PaCa-2 | Pancreatic Cancer | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | ~10 µM (initial lead) | globalresearchonline.net |

| HepG2 | Hepatocellular Carcinoma | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | 1.30 µM | mdpi.com |

| MCF-7 | Breast Cancer | Pyrazole derivatives | Varies by derivative | nih.gov |

| HCT-116 | Colorectal Carcinoma | Pyrazole derivatives | Varies by derivative | nih.gov |

| SKM-1 | Myelodysplastic Syndrome | (S)-17b (benzamide derivative) | Potent Inhibition | nih.gov |

Anti-inflammatory Research and Immunomodulatory Potential (in vitro)

The pyrazole scaffold is famously represented in the anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, highlighting the significant anti-inflammatory potential of this heterocyclic system. semanticscholar.orgresearchgate.net In vitro studies on compounds structurally related to N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide have explored their effects on inflammatory pathways.

Research on a series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives investigated their ability to modulate inflammatory responses in RAW 264.7 macrophage cells. researchgate.net These studies assessed the compounds' capacity to inhibit the production of key inflammatory mediators. The results indicated that certain derivatives could effectively inhibit the release of nitric oxide (NO) and the production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX enzyme pathway. researchgate.net

Furthermore, the immunomodulatory potential of related compounds has been suggested through their effects on cytokine production. For instance, studies on pyrrole (B145914) derivatives, another class of heterocyclic anti-inflammatory agents, have shown modulation of pro-inflammatory cytokines like TNF-α and anti-inflammatory cytokines such as TGF-β1. nih.gov While the specific cytokine profile for N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has not been detailed, the established anti-inflammatory activity of the core pyrazole structure suggests that modulation of cytokine pathways is a plausible mechanism of action. researchgate.net

Exploration of Activity against Parasitic Pathogens (e.g., antiplasmodial) in Cell Culture Models

Heterocyclic compounds, including those containing benzimidazole (B57391) and pyrazole motifs, are a rich source of potential antiparasitic agents. nih.govsemanticscholar.org Analogues and related structures of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide have been assessed in cell culture models for activity against various parasitic pathogens.

In the context of malaria, derivatives of 2-amidobenzimidazole have been tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of the disease. nih.govresearchgate.net Certain compounds in this class displayed antiplasmodial activity in the high nanomolar to low micromolar range against chloroquine-sensitive strains, with some evidence suggesting a mechanism of action distinct from hemozoin biocrystallization inhibition. nih.govresearchgate.net

The activity of related compounds extends to other protozoan parasites. Research on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles has identified potent activity against Leishmania major, the causative agent of cutaneous leishmaniasis. cplr.insemanticscholar.org These compounds were highly active against both the promastigote and amastigote stages of the parasite. cplr.insemanticscholar.org The same class of compounds also showed selective activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. cplr.insemanticscholar.org These findings indicate the broad antiparasitic potential of heterocyclic scaffolds related to the subject compound.

Studies on Enzymatic Inhibition Profiles and Selectivity (e.g., COX enzymes, SDH, ENTs, mGluR5)

The N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide scaffold combines structural features known to interact with a diverse range of enzymes, making it a subject of significant interest for enzymatic inhibition studies.

Cyclooxygenase (COX) Enzymes: The pyrazole ring is the core structure of celecoxib, a selective COX-2 inhibitor. researchgate.net This has prompted extensive investigation into pyrazole derivatives as anti-inflammatory agents targeting COX enzymes. semanticscholar.org In vitro screening assays have confirmed that various trisubstituted pyrazole derivatives inhibit both COX-1 and COX-2 enzymes to varying degrees. researchgate.net The selectivity for COX-2 over COX-1 is a key objective in this area of research to minimize gastrointestinal side effects associated with NSAIDs. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): A significant body of research has identified pyrazole-4-carboxamides as potent inhibitors of succinate dehydrogenase (SDH or Complex II), a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. nih.govnih.gov This inhibition is a validated mechanism for antifungal agents. nih.govresearchgate.net Molecular modeling and enzymatic assays have shown that N-phenyl-pyrazole-4-carboxamides can bind effectively to the SDH active site, leading to significant inhibition. nih.govresearchgate.net

Other Targets: Beyond these, related benzamide structures have shown potent, class-I selective inhibition of Histone Deacetylases (HDACs) , particularly HDAC1, 2, and 3. mdpi.com As mentioned previously, analogues have also been identified as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) nih.gov and as positive allosteric modulators of the metabotropic glutamate-5 (mGluR5) receptor . asianpubs.org

| Target | Compound Class | Effect | Reference |

|---|---|---|---|

| COX-2 | Pyrazole derivatives | Inhibition (often selective) | semanticscholar.orgresearchgate.net |

| Succinate Dehydrogenase (SDH) | N-phenyl-pyrazole-4-carboxamides | Inhibition | nih.govresearchgate.net |

| HDAC3 | N-(2-amino-4-fluorophenyl)-benzamide derivatives | Potent Inhibition (IC₅₀: 95.48 nM) | mdpi.com |

| Equilibrative Nucleoside Transporters (ENTs) | 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)...triazines | Inhibition | nih.gov |

| mGluR5 Receptor | N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide analogues | Positive Allosteric Modulation | asianpubs.org |

| JNK1, JNK2, p38a Kinases | N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamides | Inhibition | researchgate.net |

Mechanistic Investigations of Observed Biological Effects through Biochemical Assays

Detailed mechanistic investigations into the biological effects of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide at the biochemical level are not extensively documented in publicly available scientific literature. While the broader classes of benzamide and pyrazole compounds have been the subject of numerous studies, leading to the characterization of their interactions with various biological targets, specific data from biochemical assays for this particular chemical entity remains limited.

Generally, compounds with similar structural motifs, featuring a benzamide core linked to a pyrazole ring, have been investigated for their potential to modulate the activity of various enzymes and receptors. These investigations often employ a range of biochemical assays to elucidate the mechanism of action at a molecular level.

Hypothetical Targets and Assay Methodologies

Based on the activities of structurally related compounds, several potential biochemical targets could be considered for N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. The following outlines the types of biochemical assays that would be instrumental in determining its mechanism of action:

Kinase Inhibition Assays: A significant number of pyrazole-containing compounds have been identified as kinase inhibitors. To assess the potential of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide as a kinase inhibitor, a panel of kinases would be screened. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. The half-maximal inhibitory concentration (IC50) is then determined to quantify the compound's potency.

Receptor Binding Assays: If the compound is hypothesized to interact with a specific receptor, radioligand binding assays are commonly used. These experiments measure the ability of the compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).

Enzyme Activity Assays: For other enzyme targets, specific assays are designed to measure the rate of the enzymatic reaction. The effect of the compound on the reaction rate is monitored to determine if it acts as an inhibitor or an activator. Kinetic studies can further elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Thermal Shift Assay (CETSA): This technique can be employed to verify target engagement within a cellular context. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of a direct interaction between the compound and its intracellular target.

Illustrative Data Table of Potential Biochemical Assay Results

The following table is a hypothetical representation of data that could be generated from biochemical assays for N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, based on findings for analogous compounds. It is important to note that this data is purely illustrative and does not represent actual experimental results for the specified compound.

| Target | Assay Type | Parameter | Value |

| Kinase X | Kinase Inhibition | IC50 | 150 nM |

| Kinase Y | Kinase Inhibition | IC50 | > 10 µM |

| Receptor Z | Radioligand Binding | Ki | 500 nM |

| Enzyme A | Enzyme Activity | % Inhibition @ 1µM | 85% |

This hypothetical data would suggest that N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is a moderately potent inhibitor of Kinase X and Enzyme A, with some affinity for Receptor Z, while being largely inactive against Kinase Y. Such a profile would guide further preclinical development and mechanistic studies.

Without specific published research on the biochemical assays of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, the precise molecular mechanisms underlying its biological activities remain to be elucidated. Future studies employing the aforementioned biochemical assays will be crucial in defining its pharmacological profile and potential therapeutic applications.

Advanced Applications and Research Potential Beyond Traditional Medicinal Chemistry

Role in Material Science: Exploration in Organic Electronic and Optoelectronic Devices

There is currently no specific data or research available detailing the exploration of Benzamide (B126), N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)- in the field of material science, particularly concerning its use in organic electronic and optoelectronic devices. While the broader class of benzamide and pyrazole-containing compounds has been investigated for such applications due to their potential semiconducting and photophysical properties, studies focusing on this specific molecule have not been identified.

Investigations in Supramolecular Chemistry and Self-Assembly of Pyrazole-Benzamide Scaffolds

There is a lack of specific research into the supramolecular chemistry and self-assembly properties of Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-. The arrangement of hydrogen bond donors and acceptors within the pyrazole-benzamide scaffold suggests a potential for forming ordered supramolecular structures. However, without experimental or computational studies on this specific compound, its capacity for self-assembly and the nature of any resulting architectures remain purely speculative.

Applications in Chemo-Sensing or Chemo-Imaging Research

No dedicated research has been found regarding the application of Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)- in the development of chemo-sensors or chemo-imaging agents. The core structure possesses features that could potentially be functionalized to create selective sensors for ions or small molecules, but there are no current studies in the scientific literature that have explored this potential for this specific compound.

Future Perspectives and Emerging Research Avenues for N 2 Fluorophenyl 4 1h Pyrazol 1 Yl Benzamide Research

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Screening

Machine learning algorithms, particularly deep neural networks (DNNs) and recurrent neural networks (RNNs), have demonstrated superior performance in predicting molecular properties and biological activities. nih.gov For instance, quantitative structure-activity relationship (QSAR) models built with ML can predict the bioactivity of newly designed analogs, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov ML methods are also increasingly used for virtual high-throughput screening (vHTS) to filter large compound libraries and identify potential hits. nih.gov Furthermore, AI models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which helps in reducing the risk of late-stage failures in drug development. nih.gov

| Technology | Application in N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide Research | Potential Impact |

| Generative AI | De novo design of novel analogs with optimized properties. | Accelerated discovery of patentable and effective chemical entities. |

| Deep Neural Networks | Prediction of biological activity (pQSAR) and ADMET properties. oxfordglobal.com | Higher success rate of hit compounds and reduced development costs. nih.gov |

| Virtual Screening | High-throughput screening of virtual libraries to identify new hits. nih.gov | Rapid identification of diverse and potent lead compounds. |

Advanced Biophysical Techniques for Real-Time Ligand-Target Interaction Studies